molecular formula C11H13NS B12876849 (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

Cat. No.: B12876849
M. Wt: 191.29 g/mol
InChI Key: KMDOQMSZVBODTM-RKDXNWHRSA-N
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Description

(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a complex organic compound that features a cyclopentapyrrole core with a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopentapyrrole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the cyclopentapyrrole core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyclopentapyrrole core may produce different hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole include other cyclopentapyrrole derivatives and thiophene-containing molecules. Examples include:

  • 2-(thiophen-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyrrole
  • 2-(furan-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a thiophene ring and a cyclopentapyrrole core. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

(3aR,6aR)-2-thiophen-2-yl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C11H13NS/c1-3-8-7-10(12-9(8)4-1)11-5-2-6-13-11/h2,5-6,8-9H,1,3-4,7H2/t8-,9-/m1/s1

InChI Key

KMDOQMSZVBODTM-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@@H]2CC(=N[C@@H]2C1)C3=CC=CS3

Canonical SMILES

C1CC2CC(=NC2C1)C3=CC=CS3

Origin of Product

United States

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